molecular formula C30H33NO8 B11216403 Ethyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Ethyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B11216403
M. Wt: 535.6 g/mol
InChI Key: SDMIDIRJDRFQNX-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that features a benzoyl group, multiple methoxy groups, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Esterification: The final esterification step involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its combination of a tetrahydroisoquinoline core with multiple methoxy groups and a benzoyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C30H33NO8

Molecular Weight

535.6 g/mol

IUPAC Name

ethyl 4-[[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H33NO8/c1-6-38-30(33)19-7-9-22(10-8-19)39-18-26-25-17-28(37-5)27(36-4)15-20(25)11-12-31(26)29(32)21-13-23(34-2)16-24(14-21)35-3/h7-10,13-17,26H,6,11-12,18H2,1-5H3

InChI Key

SDMIDIRJDRFQNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC(=C4)OC)OC)OC)OC

Origin of Product

United States

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